molecular formula C13H19N3O2S B2856279 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide CAS No. 953895-19-7

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide

Cat. No.: B2856279
CAS No.: 953895-19-7
M. Wt: 281.37
InChI Key: OZKIEZRLGUKZIY-UHFFFAOYSA-N
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Description

4-amino-N-{1-azabicyclo[222]octan-3-yl}benzene-1-sulfonamide is a chemical compound with a complex structure that includes an azabicyclo octane ring and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The benzene sulfonamide group is then introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is unique due to its combination of the azabicyclo[2.2.2]octane ring and benzene sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIEZRLGUKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953895-19-7
Record name 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
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